![molecular formula C15H28N2O B1311857 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 85928-06-9](/img/structure/B1311857.png)
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C15H28N2O . It has a molecular weight of 252.4 .
Molecular Structure Analysis
The molecule contains a total of 47 bonds, including 19 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, 2 six-membered rings, 1 eight-membered ring, 1 ketone (aliphatic), and 2 tertiary amines (aliphatic) .Physical And Chemical Properties Analysis
The compound has a boiling point of 120 °C at 0.15 mmHg . It is also known to be an irritant .Scientific Research Applications
1. Positive Modulators of AMPA-Receptors
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
2. Myelostimulatory Activity
- Summary of Application: 3,7-Diazabicyclo[3.3.1]nonanes were synthesized to study the effects of N,N-substituents on biological activity .
- Methods of Application: The study involved the synthesis of 3,7-Diazabicyclo[3.3.1]nonanes and the study of their effects .
- Results or Outcomes: The NMR spectra of bispidines corresponded to their structures and were characterized by the same set of proton signals from substituents at the nitrogen atoms as the initial compounds .
3. Treatment of Neurological Disorders
- Summary of Application: This compound is a part of a new class of positive allosteric modulators of AMPA receptors. These modulators are of particular interest due to their unique properties: they mildly tune the glutamatergic system, since they do not cause any effects in the absence of a natural ligand in the synapse .
- Methods of Application: The study involved the theoretical prediction of the structures of the compounds, their synthesis, and study of their effect on the currents of AMPA receptors .
- Results or Outcomes: The new compounds of this class are characterized as the most active among known PAMs that have a pronounced cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder, which indicates their great therapeutic potential .
4. Synthesis of Natural Compounds
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
5. Conformational Effects in Bicyclo[3.3.1]nonane Derivatives
- Summary of Application: This compound is studied for its conformational effects in bicyclo[3.3.1]nonane derivatives .
- Methods of Application: The study involved calculations from the first principles (ab initio, DFT) as well as by semiempirical (NDDO, DFTB) and empirical (molecular mechanics, MM) techniques .
- Results or Outcomes: Nonempirical calculations state that the “double chair” (CC) form is the most favorable for carbobicyclic structures, while 3,7-dimethyl-3,7-diaza compounds are in general more prone to adopt the “chair-boat” (CB) conformation .
6. Synthesis of Alkaloids
- Summary of Application: The [3,7]‐diazabicyclo [3.3.1]nonane (bispidine) structure is found in several interesting naturally occurring alkaloids .
- Methods of Application: The study involved the synthesis of molecules .
- Results or Outcomes: The study described the most relevant strategies for the synthesis of molecules .
Safety And Hazards
properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-3-5-7-16-9-13-11-17(8-6-4-2)12-14(10-16)15(13)18/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZITGDSCMKQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CN(CC(C1)C2=O)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441812 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
CAS RN |
85928-06-9 |
Source


|
| Record name | 3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

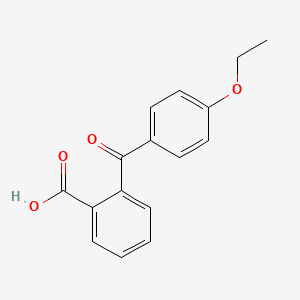
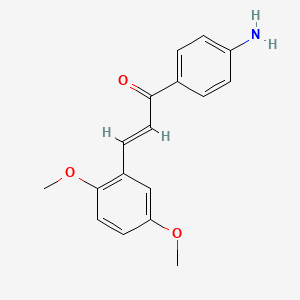
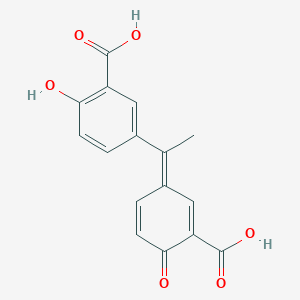
![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)
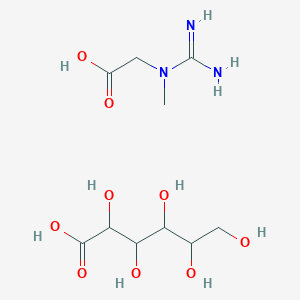
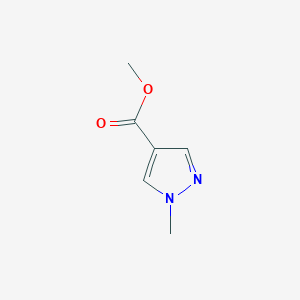
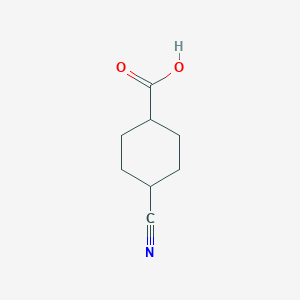
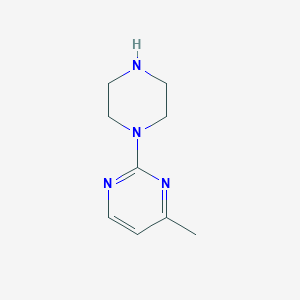
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
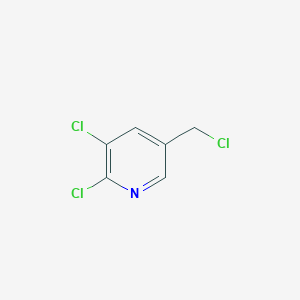
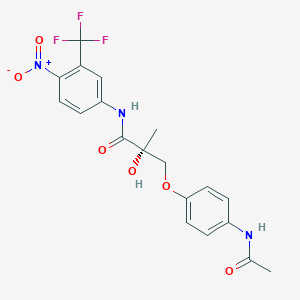
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)